1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea
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Overview
Description
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea typically involves the reaction of 2-chloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiourea: Similar structure with a sulfur atom replacing the oxygen in the urea group.
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}carbamate: Similar structure with a carbamate group instead of the urea group.
Uniqueness
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-3-1-2-4-12(11)17-13(19)16-9-14(21-8-6-18)5-7-20-10-14/h1-4,18H,5-10H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUQIFFPOFIHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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